Lobatamide A
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Overview
Description
Lobatamide A is a natural product isolated from the marine tunicate Aplidium lobatumThis compound is notable for its cytotoxic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:
Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.
Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.
Zhao macrolactonization: This step involves the formation of the macrocyclic lactone ring under acidic conditions.
Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides to install the enamide side chains
Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the enamide side chains.
Reduction: Reduction reactions can be used to modify the macrocyclic lactone ring.
Substitution: Substitution reactions, such as the Migita-Kosugi-Stille coupling, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.
Copper-mediated coupling reagents: Used for the installation of enamide side chains.
Acidic conditions: Required for Zhao macrolactonization
Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .
Scientific Research Applications
Lobatamide A has several significant applications in scientific research:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer mechanisms.
Medicine: This compound is being investigated for its potential as an antitumor agent due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), a crucial enzyme in cancer cell metabolism
Mechanism of Action
Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .
Comparison with Similar Compounds
Lobatamide A is part of a family of salicylate enamide natural products, which include:
- Salicylihalamide A
- Apicularen A
These compounds share a similar structure, comprising a central macrobenzolactone and an enamide side chain. this compound is unique due to its specific macrocyclic lactone ring structure and its potent cytotoxic properties .
References
Properties
Molecular Formula |
C27H32N2O8 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16- |
InChI Key |
JYHIHHYYXXKTTJ-JSFHDESQSA-N |
Isomeric SMILES |
CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O |
Canonical SMILES |
CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |
Synonyms |
lobatamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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